molecular formula C12H13NO2 B14184380 Butyl 2-cyanobenzoate CAS No. 919535-98-1

Butyl 2-cyanobenzoate

Cat. No.: B14184380
CAS No.: 919535-98-1
M. Wt: 203.24 g/mol
InChI Key: VZOMVSGTGYTJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl group attached to the ester functionality of 2-cyanobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-cyanobenzoate can be synthesized through the esterification of 2-cyanobenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

2-Cyanobenzoic acid+ButanolAcid CatalystButyl 2-cyanobenzoate+Water\text{2-Cyanobenzoic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Cyanobenzoic acid+ButanolAcid Catalyst​Butyl 2-cyanobenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyanobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-cyanobenzoic acid and butanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-Cyanobenzoic acid and butanol.

    Reduction: Butyl 2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 2-cyanobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Pharmaceutical Research: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs.

    Chemical Biology: It can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of butyl 2-cyanobenzoate depends on the specific application and reaction it is involved in. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyanobenzoate
  • Ethyl 2-cyanobenzoate
  • Propyl 2-cyanobenzoate

Uniqueness

Butyl 2-cyanobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts

Properties

CAS No.

919535-98-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

butyl 2-cyanobenzoate

InChI

InChI=1S/C12H13NO2/c1-2-3-8-15-12(14)11-7-5-4-6-10(11)9-13/h4-7H,2-3,8H2,1H3

InChI Key

VZOMVSGTGYTJQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.